GB23D58Jfk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

697287-17-5 |

|---|---|

Molecular Formula |

C21H21ClFNO8 |

Molecular Weight |

469.8 g/mol |

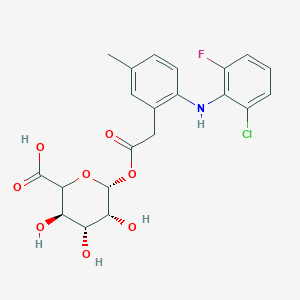

IUPAC Name |

(2S,3R,4S,5R,6S)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17+,18+,19-,21+/m0/s1 |

InChI Key |

GEVZOJTWMGGTTK-KWLWEVDOSA-N |

Synonyms |

1-[2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetate] β-D-Glucopyranuronic Acid; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lumiracoxib Acyl-β-D-glucuronide (FDA UNII: GB23D58JFK)

To the scientific community: Initial searches for the identifier "GB23D58JFK" revealed it to be the FDA UNII (Unique Ingredient Identifier) for a specific metabolite of the drug Lumiracoxib, namely Lumiracoxib Acyl-β-D-glucuronide.[1] This guide has been structured to provide a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Chemical Structure

Lumiracoxib Acyl-β-D-glucuronide is the major metabolite of Lumiracoxib, a selective COX-2 inhibitor. The process of glucuronidation, where a glucuronic acid moiety is attached to the drug, is a common metabolic pathway in the human body to increase the water solubility of xenobiotics and facilitate their excretion.

-

IUPAC Name : β-D-Glucopyranuronic acid, 1-[2-[(2-chloro-6-fluorophenyl)amino]-5-methylbenzeneacetate][1]

-

FDA UNII : this compound[1]

-

CAS Number : 697287-17-5[1]

-

Molecular Formula : C21H21ClFNO8[1]

The chemical structure consists of the parent drug, Lumiracoxib, linked via an ester bond from its carboxylic acid group to the C1 position of a β-D-glucuronic acid molecule.

Molecular and Physicochemical Properties

Understanding the molecular and physicochemical properties is crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 469.845 g/mol | [1] |

| Molecular Formula | C21H21ClFNO8 | [1] |

| Charge | 0 | [1] |

| Defined Stereocenters | 5 | [1] |

| Optical Activity | Unspecified | [1] |

Synthesis and Metabolism

Metabolic Pathway of Lumiracoxib

Lumiracoxib undergoes extensive metabolism in the liver. The primary pathway involves the direct glucuronidation of the carboxylic acid group of Lumiracoxib by UDP-glucuronosyltransferases (UGTs) to form Lumiracoxib Acyl-β-D-glucuronide. This process significantly increases the polarity of the parent drug.

Caption: Metabolic conversion of Lumiracoxib to its glucuronide metabolite.

Experimental Protocols for Analysis

Protocol: Quantification in Biological Matrices via LC-MS/MS

The analysis of Lumiracoxib and its glucuronide metabolite in plasma or urine is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Objective: To accurately quantify Lumiracoxib Acyl-β-D-glucuronide in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition (Example): Precursor ion (e.g., m/z 468.1 for [M-H]⁻) → Product ion (e.g., m/z 292.1, corresponding to the aglycone fragment). Note: Specific transitions must be optimized experimentally.

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow Diagram:

Caption: Workflow for the quantification of this compound in plasma.

References

Sources

- 1. Lumiracoxib Acyl-?-D-glucuronide [drugs.ncats.io]

- 2. Urea formaldehyde foam | C2H6N2O2 | CID 62705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 6. iupac.org [iupac.org]

- 7. Chemical Name Search [webbook.nist.gov]

Technical Deep Dive: Lumiracoxib Acyl-β-D-Glucuronide Mechanism of Formation

Executive Summary

Lumiracoxib (Prexige) is a COX-2 selective inhibitor belonging to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While it demonstrates high efficacy and gastrointestinal safety, its withdrawal from multiple markets was precipitated by idiosyncratic drug-induced liver injury (DILI).

The primary hypothesis for this hepatotoxicity is the metabolic bioactivation of the carboxylic acid moiety into a reactive 1-O-acyl-β-D-glucuronide (AG) . Unlike stable ether glucuronides, acyl glucuronides are electrophilic species capable of modifying cellular proteins and depleting glutathione (GSH). This guide provides a technical analysis of the enzymatic formation of Lumiracoxib-AG, its downstream chemical instability, and validated protocols for its in vitro generation and detection.

Structural Basis and Enzymology

The Structural Handle

Lumiracoxib differs from sulfonamide-based COX-2 inhibitors (e.g., celecoxib) by retaining a carboxylic acid functional group, similar to diclofenac. This carboxylate is the site of glucuronidation.[2]

-

Substrate: Lumiracoxib (weak acid, pKa ~4.7).[3]

-

Cosubstrate: Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Location: Endoplasmic Reticulum (ER) of hepatocytes.

UGT Isoform Specificity

While oxidative metabolism via CYP2C9 is the dominant clearance pathway for Lumiracoxib, the formation of the acyl glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs).[4] Based on the structural homology to other phenylacetic acid NSAIDs (e.g., diclofenac), the reaction is primarily mediated by UGT2B7 and UGT1A9 , with potential contributions from UGT1A3.

Mechanistic Insight: The reaction is a condensation that inverts the stereochemistry at the anomeric carbon of the glucuronic acid, resulting exclusively in the β-anomer .

Visualization of the Enzymatic Pathway

Figure 1: The enzymatic bioactivation pathway of Lumiracoxib into its reactive acyl-glucuronide, leading to downstream protein modification.

Mechanism of Formation (Chemical Detail)

The formation of Lumiracoxib acyl-glucuronide follows a classic

-

Deprotonation: The carboxylic acid of Lumiracoxib is deprotonated (likely by a catalytic base within the UGT active site, such as a histidine residue) to form the carboxylate anion (

). -

Nucleophilic Attack: The carboxylate oxygen acts as the nucleophile. It attacks the C1 (anomeric) carbon of the UDP-glucuronic acid.

-

Leaving Group Departure: The UDP moiety is an excellent leaving group. As the bond forms between the drug and the sugar, the bond to the UDP phosphate breaks.

-

Inversion of Configuration: The UDPGA cofactor exists in the

-configuration. Because the attack occurs from the opposite side of the leaving group, the resulting glucuronide linkage is strictly

Reaction Stoichiometry:

Post-Formation Reactivity: The Toxicity Link

Once formed, the Lumiracoxib acyl-glucuronide (AG) is chemically unstable at physiological pH (7.4). This instability drives two distinct mechanisms of covalent binding to cellular proteins, which are hypothesized to trigger the immune-mediated hepatotoxicity.

Mechanism A: Acyl Migration and Glycation

The 1-O-acyl glucuronide undergoes intramolecular rearrangement. The drug moiety migrates from the C1 hydroxyl to the C2, C3, and C4 positions of the glucuronic acid ring.

-

Consequence: These isomers exist in equilibrium with their open-chain aldehyde forms.

-

Toxicity: The aldehyde reacts with lysine residues on proteins (e.g., albumin, liver proteins) to form Schiff bases . This is termed "glycation."

Mechanism B: Direct Transacylation

The carbonyl carbon of the acyl glucuronide is electrophilic.

-

Reaction: Nucleophilic attack by sulfur (cysteine thiols) or nitrogen (lysine amines) on the protein directly displaces the glucuronic acid.

-

Consequence: The drug is covalently attached to the protein (acylation), and the glucuronic acid is released.

-

Biomarker: In experimental settings, this is detected by trapping with Glutathione (GSH) to form Lumiracoxib-S-acyl-GSH adducts.

Experimental Protocols

To study this mechanism, researchers must generate the metabolite in situ using human liver microsomes (HLM) and stabilize it for detection.

Reagents and Buffer Preparation

| Component | Concentration | Role |

| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological medium |

| MgCl₂ | 5 mM | Cofactor for enzyme stability |

| Alamethicin | 50 µg/mg protein | Pore-forming peptide (permeabilizes ER membrane to allow UDPGA entry) |

| Saccharolactone | 5 mM | |

| UDPGA | 2-5 mM | Glucuronide donor (Start reagent) |

| Trapping Agents | 5 mM GSH / 5 mM N-Acetyl-Lysine | Captures reactive intermediates |

Microsomal Incubation Protocol (Step-by-Step)

This protocol validates the formation of the AG and its reactivity toward nucleophiles.

-

Pre-Incubation Mixture:

-

Thaw Human Liver Microsomes (HLM) on ice.

-

In a glass tube, combine: Phosphate buffer, MgCl₂, Saccharolactone, Alamethicin, and HLM (final protein conc. 1.0 mg/mL).

-

Add Lumiracoxib (from DMSO stock, final <1% DMSO) to a final concentration of 10-50 µM.

-

Optional: Add GSH (5 mM) if testing for thioester adducts.

-

Incubate on ice for 15 minutes to allow Alamethicin to permeabilize the membrane.

-

-

Reaction Initiation:

-

Pre-warm the mixture to 37°C for 3 minutes.

-

Initiate the reaction by adding UDPGA (final conc. 5 mM).

-

Vortex gently and incubate in a shaking water bath at 37°C.

-

-

Time Course:

-

Sample at t = 0, 15, 30, 60 min.

-

Note: Acyl glucuronides are unstable. Short incubation times are preferred for initial rate kinetics.

-

-

Termination:

-

Quench aliquots into ice-cold Acetonitrile containing 0.1% Formic Acid . The acid stabilizes the acyl glucuronide by inhibiting acyl migration.

-

Centrifuge at 10,000 x g for 10 min at 4°C to pellet protein.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 column.

-

Detection: Monitor for the [M-H]- ion of Lumiracoxib-glucuronide (m/z ~468, assuming parent mw ~293 + 176).

-

Trapping Confirmation: Look for the GSH adduct mass (Parent + 305 Da - H₂O).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the bio-generation and stabilization of Lumiracoxib Acyl-Glucuronide.

References

-

Li, X., et al. (2015). Bioactivation of Lumiracoxib in Human Liver Microsomes: Formation of GSH- and Amino Adducts Through Acyl Glucuronide. Drug Metabolism and Disposition.

-

FDA Center for Drug Evaluation and Research. (2007). Prexige (Lumiracoxib) Non-Approvable Letter.[5]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological implications. Therapeutic Drug Monitoring.

-

Regan, S., et al. (2010). The role of acyl glucuronides in drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology.

-

Ritter, J.K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation. Chemico-Biological Interactions.

Sources

- 1. Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivation of lumiracoxib in human liver microsomes: Formation of GSH- and amino adducts through acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translating Clinical Findings into Knowledge in Drug Safety Evaluation - Drug Induced Liver Injury Prediction System (DILIps) | PLOS Computational Biology [journals.plos.org]

reactivity of acyl glucuronide metabolites in humans

An In-Depth Technical Guide to the Reactivity of Acyl Glucuronide Metabolites in Humans

Introduction: The Duality of Glucuronidation

Glucuronidation, a primary phase II metabolic pathway, is generally considered a crucial detoxification process, converting xenobiotics into more water-soluble forms for efficient elimination. This conjugation reaction is mediated by the uridine diphosphoglucuronosyl transferase (UGT) superfamily of enzymes.[1][2] However, for drugs containing a carboxylic acid moiety, this process yields acyl glucuronide (AG) metabolites, a class of conjugates that defy the simple "detoxification" label. These metabolites are chemically unstable and can be reactive, a characteristic that has linked them to rare but severe idiosyncratic adverse drug reactions (ADRs), including drug-induced liver injury (DILI).[3][4]

While many widely prescribed and safe drugs are metabolized to AGs, the potential for toxicity necessitates a thorough understanding and rigorous assessment during drug development.[3] This guide provides a detailed exploration of the formation, chemical reactivity, and biological consequences of acyl glucuronides. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and outlining self-validating protocols for risk assessment.

Chapter 1: The Chemistry of Acyl Glucuronide Reactivity

The toxicological concern surrounding AGs stems from their inherent chemical instability. Once the 1-O-β-acyl glucuronide is formed enzymatically, it can undergo several non-enzymatic reactions that dictate its fate and potential for harm.[1][2] These reactions are primarily driven by the electrophilic nature of the ester carbonyl carbon.

Intramolecular Rearrangement: Acyl Migration

The hallmark of AG reactivity is acyl migration, a pH-dependent intramolecular rearrangement where the acyl group moves from its initial C1 position on the glucuronic acid sugar ring to the C2, C3, and C4 hydroxyl groups.[5][6] This process results in a complex mixture of positional isomers.

The significance of acyl migration is twofold:

-

It complicates bioanalysis, as multiple isomers may be present in vivo and in vitro.

-

The rearrangement process can lead to the formation of a reactive aldehyde via ring-opening of the sugar moiety, creating a new pathway for covalent binding.[7][8]

The rate of acyl migration is a critical parameter for assessing the potential risk of an AG-forming drug. It is influenced by factors such as pH, temperature, and the chemical structure of the aglycone (the parent drug).[5][9]

Intermolecular Reactions: Covalent Binding to Proteins

The electrophilic nature of AGs allows them to react with nucleophilic functional groups on macromolecules, most notably proteins. This covalent binding, or adduction, is considered a key initiating event in AG-mediated toxicity.[1][6] There are two primary mechanisms for this protein modification.

-

Transacylation (Acylation): This involves a direct nucleophilic attack by amino, hydroxyl, or thiol groups on proteins at the ester carbonyl carbon of the AG. This reaction transfers the acyl group (the drug) to the protein, forming stable amide or ester linkages.[8][10]

-

Glycation: This pathway occurs after acyl migration has taken place. The rearranged isomers can exist in equilibrium with an open-ring form that possesses a reactive aldehyde. This aldehyde can react with protein amino groups (e.g., the ε-amino group of lysine) to form a Schiff base, which can then undergo an Amadori rearrangement to form a stable, effectively irreversible ketoamine adduct.[8][10]

The formation of these drug-protein adducts is hypothesized to trigger immune responses by acting as haptens, leading to hypersensitivity reactions and other idiosyncratic toxicities.[5][6] While all individuals taking carboxylate drugs that form reactive AGs will likely form some level of covalent adducts, this is typically a benign event.[1] Toxicity may arise when the balance between AG formation, reactivity, clearance, and the host's immune response is disrupted.[3][11]

Chapter 2: Experimental Assessment of Acyl Glucuronide Reactivity

A proactive, tiered approach to assessing AG reactivity is essential in modern drug discovery to de-risk candidates early. The causality behind these experimental choices is to mimic physiological conditions and use analytical techniques sensitive enough to detect unstable metabolites and their subsequent reaction products.

In Vitro Stability and Acyl Migration Assay

Causality: The foundational experiment is to determine the intrinsic chemical stability of the AG. This is typically done by measuring the rate of disappearance of the parent 1-O-β-AG and the concurrent formation of its isomers at physiological pH (7.4) and temperature (37°C). A rapid migration rate indicates higher reactivity and potential for downstream reactions. Migration rates exceeding 20% have been suggested as an indicator of higher risk.[12]

Protocol: In Vitro Acyl Migration Assessment

-

AG Generation:

-

Incubate the parent carboxylic acid drug (e.g., 10 µM) with fortified human liver microsomes (HLM, e.g., 1 mg/mL) and the cofactor UDPGA (e.g., 2 mM) in a phosphate buffer (pH 7.4) at 37°C.[13] This step biosynthesizes the 1-O-β-AG in situ.

-

Rationale: Using HLM provides the necessary UGT enzymes for conjugation in a biologically relevant system. In situ generation avoids the need to synthesize and purify an often-unstable AG standard.[12]

-

-

Migration Initiation:

-

After a set time for generation (e.g., 60 minutes), stop the enzymatic reaction by adding an excess of cold acetonitrile (2:1 v/v) and centrifuging to precipitate the microsomal proteins.

-

Transfer the supernatant, which now contains the generated AG, to a new tube.

-

-

Time-Course Incubation:

-

Incubate the supernatant at 37°C.

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), take aliquots and immediately quench them by adding an equal volume of cold acetonitrile containing 1% formic acid to stop further migration.

-

Rationale: Formic acid acidifies the sample, significantly slowing the pH-dependent migration and hydrolysis, thereby "freezing" the reaction at that time point.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the initial 1-O-β-AG and any appearing isomers. The isomers will have the same mass-to-charge ratio (m/z) but different chromatographic retention times.

-

Rationale: LC-MS/MS provides the sensitivity and specificity needed to separate and detect the different isomers and the parent AG, even at low concentrations.

-

-

Data Analysis:

-

Calculate the percentage of the initial 1-O-β-AG remaining at each time point.

-

Calculate the acyl migration rate by plotting the percentage of isomers formed over time. The migration half-life (t½) of the 1-O-β-AG can be determined from the slope of the natural log of the percent remaining versus time.

-

Trapping Reactive Intermediates

Causality: If an AG is found to be unstable, the next logical step is to determine if it is reactive enough to bind to a biological nucleophile. Glutathione (GSH), a ubiquitous endogenous antioxidant, serves as an excellent surrogate trapping agent for reactive electrophiles in vitro.[13] The formation of a drug-GSH conjugate provides direct evidence of the AG's capacity for transacylation.[10]

Protocol: Glutathione (GSH) Trapping Study

-

Incubation Setup:

-

Prepare two sets of incubations in phosphate buffer (pH 7.4).

-

Set A (Test): Incubate the synthesized AG (or generate in situ as described above) in the presence of a high concentration of GSH (e.g., 5-10 mM).

-

Set B (Control): Incubate the AG under the same conditions but without GSH.

-

Rationale: The high concentration of GSH increases the probability of trapping a transient reactive intermediate. The control incubation helps to distinguish GSH-specific products from other degradation products or isomers.

-

-

Incubation and Sample Processing:

-

Incubate both sets at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction by protein precipitation with cold acetonitrile.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatants by LC-MS/MS.

-

Specifically search for the predicted m/z of the drug-GSH conjugate (Mass of Parent Drug + 305.0678 Da).

-

Use tandem mass spectrometry (MS/MS) to confirm the structure of any potential adducts. A characteristic neutral loss of 129 Da (pyroglutamic acid) from the GSH conjugate is a strong indicator.

-

Rationale: The accurate mass and fragmentation pattern provide a high degree of confidence in the identification of the trapped adduct. Studies have shown a correlation where AGs from drugs in "withdrawn" and "warning" categories form GSH adducts, while those in the "safe" category do not.[10]

-

Detection of Protein Adducts

Causality: The ultimate proof of covalent binding is the direct detection and characterization of drug-protein adducts. Human serum albumin (HSA) is a physiologically relevant and abundant plasma protein often used as a model for these studies.[14] Identifying the specific amino acid residues modified by the drug provides definitive evidence of adduction and can offer insights into the reaction mechanism (acylation vs. glycation).

Protocol: LC-MS/MS Identification of HSA Adducts

-

In Vitro Incubation:

-

Incubate the AG with purified HSA (e.g., in phosphate buffer, pH 7.4) at 37°C for an extended period (e.g., 24 hours) to allow for adduct formation.

-

-

Sample Cleanup:

-

Remove the unbound drug and metabolites from the protein sample using dialysis or gel filtration.

-

-

Proteolytic Digestion:

-

Denature the adducted HSA (e.g., with urea), reduce the disulfide bonds (e.g., with dithiothreitol), and alkylate the free thiols (e.g., with iodoacetamide).

-

Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

-

Rationale: Mass spectrometers are more effective at analyzing smaller peptides than intact proteins. Trypsin cleaves specifically at lysine and arginine residues, creating a predictable set of peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using high-resolution LC-MS/MS.

-

The instrument will perform a survey scan (MS1) to measure the m/z of all peptides and then select peptide ions for fragmentation (MS2 or MS/MS).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the known amino acid sequence of HSA.

-

The search parameters must include the potential mass shift corresponding to the drug adduct on nucleophilic residues (e.g., lysine, serine, cysteine). For example, a search would look for a peptide whose mass has increased by the exact mass of the drug molecule (for acylation) or the drug-glucuronide moiety (for glycation).

-

The MS/MS fragmentation pattern of the modified peptide is used to confirm the identity of the peptide and pinpoint the exact site of modification.

-

Rationale: This "bottom-up proteomics" approach is the gold standard for definitively identifying covalent modifications to proteins.[14]

-

Chapter 3: Risk Assessment in Drug Development

The challenge for drug developers is that many safe and effective drugs form AGs. Therefore, the goal is not necessarily to eliminate AG formation but to understand and mitigate the risk associated with their reactivity.[3]

Data Presentation: Comparative Reactivity of Acyl Glucuronides

The table below synthesizes data from the literature to illustrate how in vitro reactivity can correlate with clinical safety profiles. Drugs are often categorized as "Safe," "Warning" (carrying a label warning for potential toxicity), or "Withdrawn" (removed from the market due to safety concerns).[10][15]

| Drug | Therapeutic Class | Safety Category | In Vitro AG Half-Life (t½) at pH 7.4 | GSH Adduct Formation |

| Naproxen | NSAID | Safe | Long (>10 h) | No |

| Ibuprofen | NSAID | Safe | Long (~20-40 h) | No |

| Diclofenac | NSAID | Warning | Intermediate (~1.5-3 h) | Yes |

| Valproic Acid | Anticonvulsant | Warning | Intermediate (~1.5 h) | Yes |

| Zomepirac | NSAID | Withdrawn | Short (<0.5 h) | Yes |

| Ibufenac | NSAID | Withdrawn | Short (<0.5 h) | Yes |

Note: Half-life values are approximate and can vary between studies. The trend of shorter half-lives and positive GSH adduction for drugs with higher toxicity risk is the key takeaway.

A comprehensive risk assessment strategy involves integrating data from multiple sources:

-

Rate of AG Formation: How significant is this metabolic pathway?

-

Chemical Reactivity: What is the AG's in vitro half-life and potential to form adducts?

-

Systemic Exposure: What is the concentration and duration of exposure to the AG in vivo?[11]

-

Elimination Rate: How quickly is the AG cleared from the body? Rapid clearance can mitigate the risk posed by a reactive metabolite.[11]

By using the tiered experimental approach outlined in Figure 2, project teams can rank-order compounds early in discovery, selecting candidates with more favorable stability profiles and deprioritizing those that show high reactivity. This data-driven approach allows for informed decision-making, balancing the potential for AG-related toxicity against the therapeutic potential of a new drug candidate.

Conclusion

Acyl glucuronide metabolites represent a complex challenge in drug safety assessment. While they are a common output of metabolism for carboxylic acid-containing drugs, their inherent chemical reactivity can, in some cases, lead to the formation of protein adducts and subsequent toxicity. A causal understanding of the underlying chemistry—acyl migration and covalent binding—is paramount. By employing a logical, tiered strategy of robust in vitro experiments, from stability assays to reactive intermediate trapping and definitive protein adduct characterization, drug development professionals can effectively evaluate and mitigate the risks associated with these unique metabolites, ultimately contributing to the development of safer medicines.

References

- Title: Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed Source: Expert Opinion on Drug Metabolism & Toxicology URL

- Title: Acyl glucuronides: the good, the bad and the ugly - PubMed Source: Biopharmaceutics & Drug Disposition URL

- Title: Acyl glucuronide reactivity in perspective: biological consequences - PubMed Source: Chemico-Biological Interactions URL

- Title: (PDF)

- Title: Drug Acyl Glucuronides: Reactivity and Analytical Implication | Request PDF Source: ResearchGate URL

- Title: Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PubMed Source: International Journal of Molecular Sciences URL

- Title: Acyl glucuronide reactivity in perspective - PubMed Source: Drug Discovery Today URL

- Title: A novel approach for predicting acyl glucuronide reactivity via Schiff base formation: development of rapidly formed peptide adducts for LC/MS/MS measurements - PubMed Source: Chemical Research in Toxicology URL

- Title: Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications | Request PDF Source: ResearchGate URL

- Title: Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity - PubMed Source: Journal of Toxicological Sciences URL

- Title: Acyl-glucuronide reactivity - Admeshop Source: Admeshop URL

- Title: Acyl glucuronide drug metabolites: toxicological and analytical implications.

- Title: Acyl Glucuronides of Carboxylic acid-containing Drugs - Hypha Discovery Source: Hypha Discovery URL

- Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - NIH Source: Current Drug Metabolism URL

- Title: Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite - NIH Source: Chemical Research in Toxicology URL

- Title: Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis | Request PDF - ResearchGate Source: ResearchGate URL

- Title: A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed Source: Drug Metabolism and Disposition URL

Sources

- 1. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. admeshop.com [admeshop.com]

- 14. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics of GB23D58Jfk (Lumiracoxib Acyl-Glucuronide)

The following technical guide provides an in-depth review of the pharmacokinetics and toxicological relevance of GB23D58Jfk , formally identified as Lumiracoxib Acyl-

Executive Summary

This compound (Lumiracoxib Acyl-

This guide focuses on the pharmacokinetic behavior of this compound, specifically its formation, disposition, and chemical instability. As an acyl glucuronide (AG) , this compound is a reactive electrophile. Its pharmacokinetics are defined not just by clearance, but by its propensity to undergo acyl migration and covalent binding to hepatocellular proteins—a key mechanism proposed for the parent drug's hepatotoxic liability.

Key Compound Data

| Parameter | Detail |

| UNII Code | This compound |

| Chemical Name | 1-[2-[(2-chloro-6-fluorophenyl)amino]-5-methylbenzeneacetate]- |

| Parent Drug | Lumiracoxib (COX-2 Inhibitor) |

| Metabolic Type | Phase II Conjugate (Acyl Glucuronide) |

| Molecular Weight | ~469.85 Da |

| Key Risk | Idiosyncratic Drug-Induced Liver Injury (DILI) via protein adduction |

Biosynthesis and Enzymology

This compound is formed via the glucuronidation of the carboxylic acid moiety of Lumiracoxib. Unlike ether glucuronides, which are generally stable, this ester (acyl) linkage creates a reactive center.

Enzymatic Pathway

The formation of this compound is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily in the liver.[1] Based on the structural homology of Lumiracoxib to other aryl-acetic acid NSAIDs (e.g., diclofenac), the primary isoforms involved are:

-

UGT2B7: The predominant enzyme for "profen" and aryl-acetic acid glucuronidation.

-

UGT1A9: A secondary contributor often involved in hepatic NSAID metabolism.

Pathway Visualization

The following diagram illustrates the competitive metabolism of Lumiracoxib, highlighting the divergence between stable oxidation (CYP2C9) and reactive conjugation (UGT).

Figure 1: Metabolic fate of Lumiracoxib leading to the formation of this compound and subsequent reactive pathways.

Pharmacokinetics and Disposition

The pharmacokinetics of the metabolite this compound are characterized by "formation-limited" kinetics and rapid biliary elimination.

Systemic Exposure vs. Local Concentration

-

Plasma: Circulating levels of this compound in plasma are typically low compared to the parent drug. This is due to efficient biliary excretion and plasma instability.

-

Hepatobiliary: The concentration of this compound is highest within the hepatocyte and the bile canaliculi. This local accumulation is critical for hepatotoxicity models.

Transport Mechanisms

This compound is a polar, anionic conjugate, making it a substrate for efflux transporters.

-

MRP2 (ABCC2): The primary canalicular transporter pumping the glucuronide into bile.

-

MRP3 (ABCC3): Basolateral transporter that may pump the metabolite back into systemic circulation (sinusoidal efflux) under conditions of cholestasis or saturation.

Elimination

-

Excretion: The parent drug Lumiracoxib exhibits ~54% renal and ~43% fecal excretion.[2][3] this compound represents a significant portion of the biliary fraction.

-

Enterohepatic Recirculation (EHC): Once excreted into the intestine, bacterial

-glucuronidases can hydrolyze this compound back to Lumiracoxib, which is then reabsorbed. This cycle extends the half-life of the parent drug and increases the liver's total exposure to the reactive metabolite.

Chemical Reactivity & Toxicity (The "Core" Risk)

The defining pharmacokinetic feature of this compound is its chemical instability . Unlike stable metabolites, this compound undergoes non-enzymatic degradation that drives its toxicity profile.

Acyl Migration

At physiological pH (7.4), the glucuronic acid moiety undergoes intramolecular rearrangement. The drug moiety migrates from the 1-position (anomeric carbon) to the 2-, 3-, and 4-hydroxyl groups of the sugar ring.

-

Significance: These isomers are resistant to

-glucuronidase hydrolysis and can ring-open to form aldehydes, which react with protein amine groups to form Schiff bases.

Covalent Binding (Hapten Hypothesis)

This compound acts as an electrophile capable of modifying host proteins (e.g., albumin, liver cytosolic proteins).

-

Transacylation: Direct nucleophilic attack by protein lysine residues on the ester carbonyl, displacing the glucuronic acid.

-

Glycation: Reaction of the ring-opened isomers with proteins.

PK Parameter - In Vitro Stability:

-

Half-life (

): ~1.5 hours in phosphate buffer (pH 7.4, 37°C). -

Implication: Samples containing this compound must be stabilized immediately (acidified) during bioanalysis to prevent degradation.

Experimental Protocols

To study this compound with scientific integrity, researchers must employ protocols that account for its instability.

Protocol A: In Vitro Trapping of Reactive Metabolites

Objective: Confirm the formation of reactive this compound using Glutathione (GSH) as a surrogate nucleophile.

-

Incubation System:

-

Human Liver Microsomes (HLM) (1.0 mg/mL) or Recombinant UGT2B7.

-

Substrate: Lumiracoxib (10–50

M). -

Cofactor: UDPGA (5 mM).

-

Trapping Agent: Glutathione (GSH) (5–10 mM) fortified with GST (Glutathione S-transferase) if cytosolic fraction is available.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + MgCl

(5 mM).

-

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid. (Acidification stabilizes the acyl glucuronide).

-

Analysis: Centrifuge (10,000

, 10 min). Analyze supernatant via LC-MS/MS. -

Detection: Monitor for the specific mass shift of the Lumiracoxib-GSH adduct (Parent MW + 305 Da - H

O or direct displacement).

Protocol B: Stability Assessment (Half-Life Determination)

Objective: Determine the degradation rate constant (

-

Synthesis: Enzymatically generate this compound using UGT reaction (as above) or isolate via semi-preparative HPLC.

-

Incubation: Spike purified this compound into phosphate buffer (pH 7.4) and human plasma at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 mins.

-

Stabilization: Immediately dilute aliquots into 5% acetic acid/acetonitrile to stop migration.

-

Calculation: Plot

vs. Time.

Summary of Pharmacokinetic Parameters

The following data consolidates the known behavior of Lumiracoxib glucuronides based on class effects and specific metabolite studies.

| PK Parameter | Value / Characteristic | Reference Context |

| Metabolic Clearance | Hepatic (UGT-mediated) | Competitive with CYP2C9 oxidation. |

| Plasma Protein Binding | >98% (Parent) | This compound binds covalently to albumin in vitro. |

| In Vitro | 1.5 hours | Rapid degradation in pH 7.4 buffer (Instability Risk). |

| Excretion Route | Biliary > Renal | High molecular weight (>450 Da) favors biliary elimination via MRP2. |

| Reactivity Class | High | Classified as a "reactive acyl glucuronide" implicated in IDT. |

References

-

FDA Substance Registration System (SRS). Unique Ingredient Identifier (UNII): this compound (Lumiracoxib Acyl-beta-D-glucuronide). National Center for Advancing Translational Sciences. Link

-

Li, X., et al. (2020). Bioactivation of lumiracoxib in human liver microsomes: Formation of GSH- and amino adducts through acyl glucuronide. Drug Testing and Analysis, 12(5), 633-643. Link

-

Scott, G., et al. (2004). Pharmacokinetics and metabolism of lumiracoxib in healthy male subjects.[4] Drug Metabolism and Disposition, 32(5), 566-571.[4] Link

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link

-

Regan, S. L., et al. (2010). The role of acyl glucuronides in drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 6(6), 723-739. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacokinetics and metabolism of lumiracoxib in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Lumiracoxib Acyl-β-D-glucuronide (GB23D58Jfk) in Human Plasma by LC-MS/MS

Executive Summary

This protocol details the validated methodology for the bioanalysis of GB23D58Jfk , identified as Lumiracoxib Acyl-β-D-glucuronide .

Critical Technical Alert: As an acyl glucuronide metabolite of the COX-2 inhibitor Lumiracoxib, this analyte exhibits inherent instability due to acyl migration and hydrolysis at physiological pH. Standard bioanalytical workflows will fail. This protocol incorporates strict pH control (acidification) and temperature regulation to prevent the conversion of the β-1-O-acyl isomer into positional isomers (2/3/4-O-acyl), ensuring accurate quantitation.

Analyte Physicochemical Profile

| Property | Description | Technical Implication |

| Identity | Lumiracoxib Acyl-β-D-glucuronide | UNII: this compound |

| Molecular Formula | C₂₁H₂₁ClFNO₈ | Requires high-resolution or triple quad MS |

| Molecular Weight | 469.85 g/mol | Precursor ion selection |

| Polarity | High (Glucuronide moiety) | Requires reversed-phase LC with high aqueous retention or HILIC |

| Stability | Labile (pH sensitive) | MUST stabilize matrix to pH < 4.0 immediately upon collection |

| Ionization | Negative Mode (ESI-) | Carboxylic acid moieties favor deprotonation [M-H]⁻ |

Method Development & Causality

Sample Preparation Strategy: "The Acid Trap"

Acyl glucuronides undergo nucleophilic attack by adjacent hydroxyl groups on the sugar ring, leading to positional isomers that are chromatographically distinct but isobaric. This reaction is base-catalyzed.

-

Protocol Choice: Protein Precipitation (PPT) with acidified methanol.

-

Causality: Solid Phase Extraction (SPE) takes too long and often involves wash steps that may shift pH. LLE is unsuitable due to the high polarity of the glucuronide. Acidified PPT instantly denatures enzymes (preventing hydrolysis) and locks the pH (preventing migration).

Mass Spectrometry: Source Optimization

-

Mode: Electrospray Ionization Negative (ESI-).

-

Rationale: Both the aglycone (Lumiracoxib) and the glucuronic acid moiety possess carboxylic acid groups. Negative mode provides superior selectivity against endogenous plasma amines and reduces background noise compared to ESI+.

-

In-Source Fragmentation: A common artifact where the glucuronide cleaves inside the ion source, mimicking the parent drug.

-

Control: Source temperature and declustering potential (DP) must be optimized to be "soft" enough to preserve the intact conjugate.

-

Chromatography

-

Column: C18 with polar-endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18).

-

Why: Standard C18 columns often suffer from "dewetting" with the high aqueous phases needed to retain polar glucuronides. Polar-endcapping ensures retention and separation from the parent drug (Lumiracoxib), which is significantly more hydrophobic.

Detailed Experimental Protocol

Reagents & Materials

-

Reference Standard: Lumiracoxib Acyl-β-D-glucuronide (purity >95%).

-

Internal Standard (IS): Lumiracoxib-d3-glucuronide (preferred) or Diclofenac-acyl-glucuronide (structural analog).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Formate, Formic Acid (FA).

-

Matrix: K₂EDTA Human Plasma (acidified).

Stock Solution & Stabilization

-

Stock Prep: Dissolve 1 mg this compound in 100% Methanol. Store at -80°C.

-

Matrix Stabilization (CRITICAL):

-

Add 5% (v/v) of 1 M Citric Acid or 2% Formic Acid to fresh plasma immediately upon collection.

-

Target pH: 3.0 – 4.0.

-

Note: Do not use unacidified plasma; degradation half-life is < 2 hours at pH 7.4.

-

Sample Extraction (Protein Precipitation)

-

Thaw: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature.

-

Aliquot: Transfer 50 µL of acidified plasma to a 96-well plate (kept on ice).

-

IS Addition: Add 20 µL of Internal Standard working solution (in 0.1% FA in MeOH).

-

Precipitation: Add 200 µL of Cold Extraction Solvent (Acetonitrile:Methanol 50:50 containing 1% Formic Acid).

-

Vortex: Vortex vigorously for 2 minutes.

-

Centrifuge: 4,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a clean plate. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

Liquid Chromatography (Shimadzu Nexera / Agilent 1290):

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.01% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Hold |

| 3.5 | 95 | Elute Analyte |

| 4.5 | 95 | Wash |

| 4.6 | 5 | Re-equilibrate |

| 6.0 | 5 | End |

Mass Spectrometry (Sciex Triple Quad 6500+ / Thermo Altis):

-

Ion Source: TurboIonSpray (ESI).

-

Polarity: Negative (-).

-

Spray Voltage: -4500 V.

-

Source Temp: 450°C (Kept moderate to prevent thermal degradation).

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Logic |

|---|---|---|---|---|

| This compound | 468.8 [M-H]⁻ | 292.0 [Aglycone]⁻ | -25 | Loss of Glucuronide (176 Da) |

| This compound (Qual) | 468.8 [M-H]⁻ | 113.0 | -40 | Ring fragmentation |

| IS (d3) | 471.8 [M-H]⁻ | 295.0 | -25 | Isotope match |

Workflow Visualization

The following diagram illustrates the critical "Cold-Acid" workflow required to preserve the integrity of this compound.

Figure 1: Validated "Cold-Acid" workflow preventing acyl migration during this compound analysis.

Acyl Migration Mechanism

Understanding the degradation pathway is vital for troubleshooting. If "twin peaks" appear in your chromatogram, your pH control has failed.

Figure 2: The Acyl Migration cascade. Protocol aims to freeze the system at the green node (Target Analyte).

Validation Criteria (Bioanalytical Method Validation)

To ensure regulatory compliance (FDA/EMA), the following acceptance criteria must be met:

-

Selectivity: No interfering peaks >20% of the LLOQ at the retention time of this compound in 6 individual sources of blank acidified plasma.

-

Stability:

-

Bench-top: Proven stability at 4°C (on ice) for the duration of extraction.

-

Freeze-Thaw: Stability through 3 cycles at -80°C (in acidified matrix).

-

-

Conversion Assessment: Inject pure Parent Drug (Lumiracoxib) at high concentration (ULOQ level). Monitor the MRM of the Glucuronide. Any signal indicates In-Source Fragmentation . This must be <15% of the LLOQ response.

References

-

National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Lumiracoxib Acyl-β-D-glucuronide (UNII: this compound). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from [Link]

- Shipkova, M., et al.Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. (Contextual grounding on Acyl Glucuronide stability).

Application Notes & Protocols: A Comprehensive Guide to the Chemical Synthesis of Lumiracoxib Acyl-β-D-glucuronide

Introduction: The Significance of Lumiracoxib Acyl-β-D-glucuronide

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the nonsteroidal anti-inflammatory drug (NSAID) class.[1][2] Like many drugs containing a carboxylic acid moiety, a primary metabolic pathway for lumiracoxib is glucuronidation, leading to the formation of Lumiracoxib Acyl-β-D-glucuronide.[3][4] This Phase II conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of the drug, facilitating its excretion.[5]

However, acyl glucuronides are not merely inactive excretion products. They are chemically reactive metabolites that have been implicated in the toxicological profiles of several carboxylic acid-containing drugs.[1][2][6] These metabolites can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, potentially leading to immunogenic responses or direct toxicity.[7][8][9] The formation of such reactive metabolites is a key consideration in drug safety assessments mandated by regulatory bodies.[6] Therefore, the availability of pure, well-characterized Lumiracoxib Acyl-β-D-glucuronide is essential for a variety of research applications, including:

-

Toxicological Studies: Investigating the mechanisms of potential lumiracoxib-induced hepatotoxicity.[3]

-

Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: Serving as a reference standard for quantifying the metabolite in biological matrices.

-

Immunoassays: Developing specific antibodies for detecting protein adducts.

-

Metabolic Stability Assays: Understanding the degradation pathways of the metabolite itself.

This guide provides a detailed, field-proven protocol for the chemical synthesis of Lumiracoxib Acyl-β-D-glucuronide, designed for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Synthetic Strategy: A Rationale for Chemical Synthesis

While enzymatic and microbial biotransformation methods can produce drug glucuronides, chemical synthesis offers distinct advantages in terms of scalability, purity control, and the ability to produce material without contamination from biological matrices.[6][10] The primary challenge in synthesizing 1-O-acyl-β-D-glucuronides is the formation of a stereoselective β-ester linkage at the anomeric carbon, which is rendered less reactive by the electron-withdrawing carboxyl group at the C-5 position.[4]

The strategy outlined here is based on an efficient and selective acylation method.[11] This approach involves three main stages:

-

Preparation of a Protected Glucuronate Donor: A commercially available, fully protected glucuronic acid derivative is converted into a suitable donor with a free anomeric hydroxyl group. An allyl ester is used to protect the C-5 carboxyl group, allowing for mild, orthogonal deprotection at the final step.

-

Stereoselective Coupling: The carboxylic acid of lumiracoxib is activated and coupled with the protected glucuronate donor to form the critical 1-β-O-acyl linkage.

-

Global Deprotection and Purification: All protecting groups are removed under conditions designed to minimize hydrolysis and acyl migration of the target compound, followed by high-purity isolation.

This methodology provides a reliable route to obtaining the desired β-anomer in good yield.

Workflow Overview

The overall process from starting materials to the final, characterized product is illustrated below.

Caption: High-level workflow for the synthesis and validation of Lumiracoxib Acyl-β-D-glucuronide.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Grade | Notes |

| Lumiracoxib | Various | ≥98% | Free carboxylic acid form |

| 1-O-Allyl-2,3,4-tri-O-acetyl-D-glucuronic acid | Various | ≥98% | Key glucuronide donor |

| HATU | Various | ≥98% | Coupling agent |

| N-Methylmorpholine (NMM) | Sigma-Aldrich | Anhydrous, ≥99.5% | Non-nucleophilic base |

| Dichloromethane (DCM) | Various | Anhydrous, ≥99.8% | Reaction solvent |

| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% | Catalyst for allyl deprotection |

| Morpholine | Sigma-Aldrich | ≥99% | Allyl scavenger |

| Lithium Hydroxide (LiOH) | Sigma-Aldrich | Reagent grade | For acetyl deprotection |

| Tetrahydrofuran (THF) | Various | HPLC Grade | Solvent |

| Acetonitrile (ACN) | Various | HPLC Grade | Mobile phase for purification |

| Formic Acid | Sigma-Aldrich | LC-MS Grade | Mobile phase additive |

| Diethyl Ether | Various | Anhydrous | For precipitation/work-up |

| Saturated Sodium Bicarbonate Solution | Lab-prepared | - | For aqueous work-up |

| Brine | Lab-prepared | - | For aqueous work-up |

| Anhydrous Sodium Sulfate | Various | Reagent grade | Drying agent |

Reaction Scheme

The chemical transformation is depicted below, illustrating the key coupling and deprotection steps.

Caption: Reaction scheme for the synthesis of Lumiracoxib Acyl-β-D-glucuronide.

Step-by-Step Procedure

Step 1: Coupling of Lumiracoxib and Protected Glucuronate

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Lumiracoxib (1.0 eq) and 1-O-Allyl-2,3,4-tri-O-acetyl-D-glucuronic acid (1.2 eq).

-

Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to Lumiracoxib.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Methylmorpholine (NMM) (2.5 eq) dropwise to the stirred solution.

-

In a separate vial, dissolve HATU (1.3 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Causality Insight: HATU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid of lumiracoxib to form an active ester, which is then readily attacked by the anomeric hydroxyl group of the glucuronate donor. NMM acts as a non-nucleophilic base to neutralize the acid formed during the reaction.[11]

-

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the lumiracoxib starting material is consumed (typically 4-6 hours).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected conjugate as a foam or oil. This crude product is typically carried forward without further purification.

Step 2: Global Deprotection

-

Part A: Allyl Group Removal

-

Dissolve the crude protected conjugate from the previous step in anhydrous DCM.

-

To this solution, add Morpholine (5.0 eq) followed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq).

-

Causality Insight: The Pd(0) catalyst coordinates with the allyl group, which is then attacked by the nucleophilic morpholine scavenger, releasing the free carboxylic acid. This method is exceptionally mild and avoids the harsh acidic or basic conditions that could cleave the desired acylal linkage.[11]

-

-

Stir the reaction at room temperature, protected from light, for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash chromatography on silica gel to remove the palladium catalyst and phosphine ligands, or carried forward if the impurities are compatible with the next step.

-

-

Part B: Acetyl Group Removal

-

Dissolve the crude product from Part A in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Cool the solution to 0°C.

-

Add a solution of Lithium Hydroxide (LiOH) (4.0 eq in water) dropwise.

-

Causality Insight: This mild saponification removes the acetyl protecting groups from the sugar hydroxyls. It is performed at low temperature and monitored carefully to minimize the risk of hydrolyzing the desired 1-O-acyl ester bond and to prevent acyl migration, which is accelerated under basic conditions.[7][12]

-

-

Stir at 0°C and monitor the reaction closely by LC-MS (every 15-30 minutes).

-

Once the deacetylation is complete (typically 1-2 hours), carefully neutralize the reaction to pH ~6.5-7.0 with dilute acid (e.g., 0.1 M HCl or formic acid). Do not over-acidify.

-

Concentrate the solution under reduced pressure at low temperature (<30°C) to remove the THF.

-

Freeze the remaining aqueous solution and lyophilize to obtain the crude Lumiracoxib Acyl-β-D-glucuronide as a solid.

-

Purification Protocol

The crude product requires purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for analytical standards.

| Parameter | Recommended Setting |

| Instrument | Preparative HPLC system with UV detector |

| Column | C18 reverse-phase, 10 µm particle size (e.g., 250 x 21.2 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized based on analytical run (e.g., 10-60% B over 30 minutes) |

| Flow Rate | ~15-20 mL/min |

| Detection | UV at a wavelength where lumiracoxib absorbs (e.g., 280 nm) |

| Injection | Crude product dissolved in a minimal amount of Mobile Phase A/DMSO |

Procedure:

-

Dissolve the lyophilized crude product in the injection solvent.

-

Perform purification runs, collecting fractions corresponding to the main product peak.

-

Analyze the collected fractions by analytical LC-MS to confirm identity and purity.

-

Pool the pure fractions (>95% purity).

-

Freeze the pooled fractions and lyophilize to yield the final product as a white, fluffy powder.

Characterization and Data

The identity and purity of the synthesized Lumiracoxib Acyl-β-D-glucuronide must be confirmed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀Cl₂FNO₈ | [7] |

| Molecular Weight | 504.29 g/mol | [7] |

| Appearance | White to off-white lyophilized solid | - |

| Purity (by HPLC) | ≥95% | - |

Analytical Characterization Data

| Analysis Method | Expected Result |

| High-Resolution MS (HRMS) | [M-H]⁻: Calculated for C₂₁H₁₉Cl₂FNO₈⁻: 502.0472. Found: 502.0475 ± 5 ppm. This confirms the elemental composition. |

| ¹H NMR (500 MHz, CD₃OD) | Diagnostic peaks include: aromatic protons from the lumiracoxib moiety; a characteristic doublet for the anomeric proton (H-1) of the glucuronide ring at ~5.8-6.0 ppm with a coupling constant (J) of ~7-8 Hz, confirming the β-configuration. Other sugar protons will appear between 3.5-4.5 ppm. |

| ¹³C NMR (125 MHz, CD₃OD) | Diagnostic peaks include: a carbonyl carbon for the ester linkage at ~170-172 ppm; the anomeric carbon (C-1) at ~92-95 ppm; aromatic and aliphatic carbons corresponding to the lumiracoxib and glucuronide moieties. |

Stability and Handling

Acyl glucuronides are notoriously unstable.[3] Their stability is pH-dependent, and they are susceptible to both hydrolysis (cleavage back to the parent drug) and acyl migration (rearrangement to 2-O, 3-O, and 4-O isomers).[12][13]

-

Storage: The final lyophilized product should be stored desiccated at -80°C to maximize its long-term stability.

-

Handling: For experimental use, prepare stock solutions in an anhydrous, aprotic solvent like DMSO or acetonitrile. Minimize the time the compound spends in aqueous buffers.

-

Aqueous Solutions: If aqueous buffers are necessary, they should be freshly prepared and maintained at a slightly acidic pH (e.g., pH 6.0-6.5) and kept on ice to slow degradation. Stability in biological matrices like plasma is often very limited.[14]

References

-

Castillo, M., Smith, P. C., & Llopis, J. (2010). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. Rapid Communications in Mass Spectrometry, 24(14), 2155–2160. [Link]

-

Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Retrieved February 9, 2026, from [Link]

-

Perrie, J. A., Harding, J. R., Holt, D. W., Johnston, A., Meath, P., & Stachulski, A. V. (2005). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. Organic Letters, 7(13), 2591–2594. [Link]

-

Hutt, A. J., & Caldwell, J. (1990). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 20(12), 1335-1350. [Link]

-

Grillo, M. P. (2017). Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. In Comprehensive Toxicology (pp. 227-255). [Link]

-

Regan, S. L., & Maggs, J. L. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 397-425. [Link]

-

Mano, Y., & Utoh, M. (2011). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 39(7), 1149-1156. [Link]

-

Axios Research. (n.d.). Lumiracoxib-acyl-β-D-glucuronide. Retrieved February 9, 2026, from [Link]

-

Iavarone, L., & Vougier, S. (2008). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. Poster presented at the 56th ASMS Conference on Mass Spectrometry and Allied Topics. [Link]

-

Accelera. (2022). Phase II Drug Metabolism. Accelera. [Link]

-

Dalvie, D., & Doss, G. A. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(11), 1935-1951. [Link]

-

Kenny, J. R., Maggs, J. L., Meng, X., Sinnott, D., Clarke, S. E., Park, B. K., & Stachulski, A. V. (2004). Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. Journal of Medicinal Chemistry, 47(11), 2816–25. [Link]

-

Pellock, S. J., & Redinbo, M. R. (2019). Synthetic β-d-Glucuronides: Substrates for Exploring Glucuronide Degradation by Human Gut Bacteria. ACS Omega, 4(5), 8489–8497. [Link]

-

Fantini, P. C., & de Oliveira, K. T. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3918-3949. [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-311. [Link]

-

Li, F., & Obach, R. S. (2015). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 43(10), 1546-1557. [Link]

-

Evans, C. A., & Jacob, J. (2010). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 2(10), 1695-1702. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

in vitro glucuronidation assay using liver microsomes

Application Note: Mechanistic Profiling of Glucuronidation Subject: Optimized In Vitro Glucuronidation Assay Using Liver Microsomes (Alamethicin-Activated)

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II metabolic pathway responsible for the clearance of approximately 35% of marketed drugs. Unlike Cytochrome P450s (CYPs), which reside on the cytosolic face of the endoplasmic reticulum (ER), UGTs are integral membrane proteins with their active sites oriented toward the luminal side of the ER.

This topology creates a critical experimental artifact known as latency . In intact hepatocytes, transporters actively import the cofactor UDP-glucuronic acid (UDPGA) into the ER. However, in prepared liver microsomes, these transport mechanisms are compromised, and the lipid membrane acts as a barrier to the polar UDPGA cofactor.

Scientific Rationale:

To accurately measure intrinsic clearance (

-

Historical Approach: Detergents (e.g., Brij-58, CHAPS). Drawback: These often disrupt the lipid environment essential for UGT activity, leading to variable inactivation.

-

Modern Standard: Alamethicin , a pore-forming peptide derived from Trichoderma viride. It creates stable channels for UDPGA entry without disrupting the bulk lipid bilayer, preserving native enzyme kinetics.

This guide

Application Note: A Robust RP-HPLC Method for the Separation and Quantification of a Pharmaceutical Compound and Its Primary Related Substance

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of a primary active pharmaceutical ingredient (API), hereafter referred to as "Parent Drug," and its closely related substance, "GB23D58Jfk." The control of impurities and related substances is a critical requirement in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[1] This method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, providing excellent resolution and peak symmetry for both compounds. The protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a quality control environment.[2][3][4]

Introduction

In pharmaceutical analysis, the development of a stability-indicating analytical method capable of separating the main drug substance from its potential impurities and degradation products is of paramount importance.[1] Impurities, even in minute quantities, can impact the drug's safety and efficacy profile.[5] Consequently, regulatory bodies require the implementation of validated analytical procedures for impurity profiling.[6]

This guide details a comprehensive RP-HPLC method designed for the baseline separation of a hypothetical "Parent Drug" from its key related substance, "this compound." The causality behind each methodological choice is explained to provide researchers with a clear framework for adapting this protocol to similar separation challenges. The method's trustworthiness is established through rigorous system suitability testing, ensuring consistent and reliable performance.[7][8]

Chromatographic Principles and Method Rationale

The selected methodology is reversed-phase HPLC, the most widely used separation technique in the pharmaceutical industry due to its versatility in handling compounds with varying polarities.[5][9]

-

Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column was chosen. C18 phases provide a high degree of hydrophobicity, which is ideal for retaining and separating a wide range of pharmaceutical compounds.[9] The selection of a column with a smaller particle size (e.g., 3.5 µm) and a length of 150 mm offers a good balance between high resolution and reasonable analysis time.[10][11]

-

Mobile Phase Optimization: The mobile phase is the most powerful tool for optimizing selectivity in RP-HPLC.[12][13]

-

Aqueous Component: A phosphate buffer at pH 6.5 was selected. Controlling the mobile phase pH is critical when dealing with ionizable analytes, as it affects their retention and peak shape.[13][14] A pH of 6.5 was chosen to ensure the Parent Drug and this compound are in a consistent, non-ionized state, promoting sharp, symmetrical peaks.

-

Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency. The use of a gradient elution, where the concentration of acetonitrile is increased over time, is necessary to elute both the more polar this compound and the more hydrophobic Parent Drug with optimal peak shape within a single run.[15]

-

-

Detection: UV detection at 254 nm was selected, assuming this wavelength provides an adequate response for both the Parent Drug and this compound. For actual method development, determining the optimal wavelength by examining the UV spectra of both compounds is essential.

Methodology

Instrumentation and Materials

-

HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated.

-

Volumetric Glassware: Class A.

-

Solvent Filtration Apparatus: With 0.45 µm or 0.22 µm membrane filters.[16]

Chemicals and Reagents

-

Acetonitrile (HPLC gradient grade)

-

Potassium Phosphate Monobasic (KH₂PO₄), Analytical Grade

-

Sodium Hydroxide (NaOH), for pH adjustment

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Reference Standards for "Parent Drug" and "this compound"

Optimized Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 1: Optimized HPLC Conditions.

Experimental Protocols

Mobile Phase Preparation

-

Mobile Phase A (20 mM Phosphate Buffer, pH 6.5):

-

Mobile Phase B:

-

Use HPLC gradient grade acetonitrile directly. Filter if necessary.

-

Standard Solution Preparation

-

Stock Standard (Parent Drug): Accurately weigh approximately 25 mg of the Parent Drug reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent). This yields a concentration of ~500 µg/mL.

-

Stock Standard (this compound): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. This yields a concentration of ~100 µg/mL.

-

System Suitability Solution (SSS): Prepare a solution containing approximately 100 µg/mL of the Parent Drug and 10 µg/mL of this compound in the Diluent. This solution is used to verify the performance of the chromatographic system.

Sample Preparation

-

Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug substance) equivalent to approximately 25 mg of the Parent Drug into a 50 mL volumetric flask.

-

Add approximately 30 mL of Diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature, then dilute to volume with Diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis Sequence

-

Set up the HPLC system according to the conditions in Table 1 .

-

Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (Diluent) to ensure the absence of interfering peaks.

-

Perform five replicate injections of the System Suitability Solution (SSS).

-

Inject the prepared sample solutions.

-

Inject a standard solution periodically to monitor for drift.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[7][8] SST is a mandatory part of the analytical procedure to ensure the system is adequate for the intended analysis.[6][17][18] The acceptance criteria below are based on common pharmaceutical practices and guidelines from the United States Pharmacopeia (USP).[19][20]

| Parameter | Acceptance Criterion | Rationale |

| Resolution (Rs) | Rs between Parent Drug and this compound ≥ 2.0 | Ensures baseline separation between the two peaks. |

| Tailing Factor (T) | T ≤ 2.0 for both peaks | Confirms good peak symmetry and absence of undesirable column interactions. |

| Repeatability (%RSD) | %RSD of peak areas for 5 replicate injections ≤ 2.0% | Demonstrates the precision of the system. |

Table 2: System Suitability Test (SST) Criteria.

Visualization of Workflow

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final data analysis.

Caption: Experimental workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, robust, and suitable for the routine separation and quantification of the "Parent Drug" and its related substance "this compound." The detailed protocol and the rationale behind the selected parameters provide a solid foundation for researchers in drug development and quality control. Adherence to the system suitability criteria is critical to ensure the generation of valid and reliable data in a regulated environment. This method can serve as a starting point for the analysis of other similar compounds, with appropriate optimization and validation.

References

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35. [Link]

-

Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. [Link]

-

SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. [Link]

-

International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities. [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

-

Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

United States Pharmacopeia. (2022). USP General Chapter <621> Chromatography. [Link]

-

Phenomenex. (n.d.). Reversed-Phase HPLC Column Selection Guide. [Link]

-

LCGC International. (2011). Method Development for Drug Impurity Profiling: Part 1. [Link]

-

Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

-

IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

-